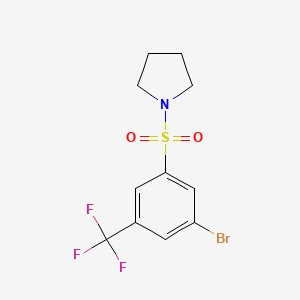

1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine is a sulfonated pyrrolidine derivative, which is a class of compounds known for their potential in pharmaceutical applications due to their structural diversity and biological activities. The presence of a bromo and trifluoromethyl group on the phenyl ring indicates that this compound could be of interest in the development of novel drugs or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related sulfonated pyrrolidine derivatives can be achieved through various methods. For instance, sulfonated tetrahydropyridine derivatives, which are structurally similar to the compound , can be synthesized through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions without the need for catalysts or additives . Additionally, the synthesis of l-(3,3,3-Trifluoro-1-propenylsulfonyl)pyrrolidine, a compound with a trifluoromethyl group, was achieved from N-mesylpyrrolidine and ethyl trifluoroacetate, followed by Michael addition with selected nucleophiles . These methods provide insight into potential synthetic routes that could be adapted for the synthesis of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction methods, which provide detailed information about the crystal structure and absolute configuration . For example, the crystal and molecular structure of a bromohydrin compound was elucidated, revealing a helical chain of hydrogen bonds . Similarly, the enantiomers of a bromo-chloro pyridinesulfonamide were analyzed, and their absolute configurations were confirmed by electronic circular dichroism, optical rotation, and quantum chemical calculations . These techniques could be applied to determine the molecular structure of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine.

Chemical Reactions Analysis

The chemical reactivity of sulfonated pyrrolidine derivatives can be quite diverse. For instance, phenyl α-bromovinyl sulfone, a related compound, reacts with glycine ester Schiff bases to yield polysubstituted pyrrolidine cycloadducts . In the context of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine, similar reactivity could be expected, such as participation in cycloaddition reactions or serving as a Michael acceptor in addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonated pyrrolidine derivatives are influenced by their functional groups. The presence of a bromine atom and a trifluoromethyl group in the compound of interest suggests that it would have unique electronic and steric characteristics, which could affect its boiling point, solubility, and stability. The trifluoromethyl group, in particular, is known to impart unique biological activities to compounds . The exact properties would need to be determined experimentally, but insights can be drawn from related compounds synthesized under similar conditions .

Aplicaciones Científicas De Investigación

-

Agrochemical and Pharmaceutical Industries

- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, which may include “1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine”, are used in the agrochemical and pharmaceutical industries .

- Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests . The specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source.

-

Organic Chemistry

- Summary of Application : α-Trifluoromethylstyrene derivatives, which may include “1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine”, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

- Methods of Application : These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly .

-

Synthesis and Drug Discovery

- Summary of Application : This compound is a versatile material used in diverse scientific research fields due to its unique properties and potential applications in synthesis and drug discovery.

-

Crystal Phase-Controlled Synthesis

- Summary of Application : The compound may be used in the crystal phase-controlled synthesis of noble metal nanomaterials . This is an efficient and versatile strategy to tune the properties of these nanomaterials.

- Results or Outcomes : The crystal phase-dependent chemical and physical properties (e.g. chemical stability, magnetic, electrical and optical properties) and catalytic applications (e.g. oxygen reduction reaction, and oxidation reactions of formic acid, methanol and carbon monoxide) of noble metal nanomaterials are also briefly introduced .

-

Synthesis of Trifluoromethylpyridines

- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, which may include “1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine”, are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

-

C–F Bond Activation

- Summary of Application : α-Trifluoromethylstyrene derivatives, which may include “1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine”, have been successfully utilized in C–F bond activation in a CF3 group .

- Methods of Application : This typically includes anionic S N 2’-type substitution, cationic S N 1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .

Propiedades

IUPAC Name |

1-[3-bromo-5-(trifluoromethyl)phenyl]sulfonylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO2S/c12-9-5-8(11(13,14)15)6-10(7-9)19(17,18)16-3-1-2-4-16/h5-7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJNMANCWRRNDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650523 |

Source

|

| Record name | 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine | |

CAS RN |

951884-59-6 |

Source

|

| Record name | 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one](/img/structure/B1294210.png)